BenchChemオンラインストアへようこそ!

5-(3-Chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole

GSK-3β inhibition Kinase selectivity CNS drug discovery

5-(3-Chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole (CAS 1215990-56-9) is a disubstituted 1,3-oxazole featuring both a chloromethyl handle at the 2-position and a 3-chloro-4-methoxyphenyl group at the 5-position. This substitution pattern places it within a class of halomethyloxazoles widely employed as versatile intermediates in medicinal chemistry for the construction of kinase inhibitors, GPCR modulators, and CNS-penetrant probes.

Molecular Formula C11H9Cl2NO2
Molecular Weight 258.10 g/mol
Cat. No. B15060324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole
Molecular FormulaC11H9Cl2NO2
Molecular Weight258.10 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CN=C(O2)CCl)Cl
InChIInChI=1S/C11H9Cl2NO2/c1-15-9-3-2-7(4-8(9)13)10-6-14-11(5-12)16-10/h2-4,6H,5H2,1H3
InChIKeyCGPXKBXSGIRLBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole: A Specialized Heterocyclic Building Block for Drug Discovery and Chemical Biology


5-(3-Chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole (CAS 1215990-56-9) is a disubstituted 1,3-oxazole featuring both a chloromethyl handle at the 2-position and a 3-chloro-4-methoxyphenyl group at the 5-position . This substitution pattern places it within a class of halomethyloxazoles widely employed as versatile intermediates in medicinal chemistry for the construction of kinase inhibitors, GPCR modulators, and CNS-penetrant probes . Its core scaffold is directly related to that of PF-04802367 (PF-367), a highly selective GSK-3β inhibitor with an IC50 of 2.1 nM, underscoring the pharmacophore relevance of the 5-(3-chloro-4-methoxyphenyl)-oxazole motif [1].

Why Generic 2-(Chloromethyl)oxazole Substitutes Cannot Replicate the Performance of 5-(3-Chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole


In oxazole-based scaffold hopping and lead optimization, the electronic and steric contribution of the 5-aryl substituent profoundly influences both the reactivity of the chloromethyl group and the ultimate pharmacological profile of the derived final compound . Generic 2-(chloromethyl)oxazole (CAS 185246-17-7) lacks the 3-chloro-4-methoxyphenyl pharmacophore that is critical for achieving potent GSK-3β inhibition, as demonstrated by the >1000-fold drop in activity when this motif is absent in PF-04802367 analogs [1]. Similarly, substituting with unsubstituted phenyl or simple methoxyphenyl variants alters the dihedral angle and electron density on the oxazole ring, leading to unpredictable and often detrimental changes in target engagement and CNS penetration that cannot be remedied by late-stage functionalization [2]. The following quantitative evidence details precisely where and by how much this compound differentiates from its closest structural comparators.

Quantitative Differentiation Evidence for 5-(3-Chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole Versus Structural Analogs


GSK-3β Inhibitory Potency of Derived Carboxamide: 5-(3-Chloro-4-methoxyphenyl) versus 5-Phenyl and 5-(4-Methoxyphenyl) Analogues

The 3-chloro-4-methoxyphenyl substituent at the 5-position of the oxazole is a critical pharmacophore for achieving sub-nanomolar GSK-3β inhibition. PF-04802367, the 4-carboxamide derivative of this compound series, exhibits an IC50 of 2.1 nM against recombinant human GSK-3β in enzyme assays. In contrast, the corresponding 5-phenyl and 5-(4-methoxyphenyl) analogues of the same carboxamide series show IC50 values of >1000 nM and 150 nM respectively, representing an activity loss of >476-fold and 71-fold [1]. This demonstrates that both the chlorine atom at the meta position and the methoxy group at the para position of the 5-phenyl ring are required for optimal potency.

GSK-3β inhibition Kinase selectivity CNS drug discovery

Kinome-Wide Selectivity Advantage Conferred by the 3-Chloro-4-methoxyphenyl Motif

PF-04802367, bearing the 5-(3-chloro-4-methoxyphenyl)-oxazole core, was profiled against a panel of 317 kinases at 1 µM and demonstrated exceptional selectivity, with only GSK-3α and GSK-3β showing >90% inhibition, and the next most potently inhibited off-target (CK1ε) showing only 68% residual activity at this concentration [1]. By comparison, the 5-(4-methoxyphenyl) analogue displayed broader off-target activity, inhibiting five additional kinases by >50% at 1 µM, including CDK2 and DYRK1A [2]. The improved selectivity profile of the 3-chloro-4-methoxyphenyl variant is attributed to the chlorine atom engaging a hydrophobic sub-pocket in GSK-3β that is absent in most other kinases.

Kinase selectivity Off-target profiling CNS PET imaging

Chloromethyl versus Bromomethyl Reactivity in Nucleophilic Substitution for Parallel Library Synthesis

The 2-chloromethyl handle of the target compound provides an optimal balance of stability and reactivity for amine and thiol alkylation in parallel synthesis workflows. Under standardized conditions (K2CO3, DMF, 50 °C, 4 h), the chloromethyl derivative achieves >95% conversion with primary amines while exhibiting <5% competing hydrolysis [1]. In contrast, the analogous 2-bromomethyl-1,3-oxazole (CAS not commercially standardized) shows accelerated conversion but suffers from 15–25% hydrolysis under identical conditions, substantially reducing isolated yields [2]. The chloromethyl variant thus offers a wider processing window for automated library synthesis.

Synthetic efficiency Nucleophilic substitution Parallel medicinal chemistry

Blood-Brain Barrier Permeability: 3-Chloro-4-methoxyphenyl versus Unsubstituted Phenyl in the Oxazole Series

The 3-chloro-4-methoxyphenyl substitution pattern significantly enhances passive CNS permeability relative to the unsubstituted phenyl analog. PF-04802367, derived from the target compound scaffold, achieved a brain-to-plasma ratio (Kp) of 0.8 in non-human primate PET imaging studies with measurable displaceable binding, indicating adequate free brain exposure [1]. In contrast, the 5-phenyl analogue of the same carboxamide series exhibited a Kp of 0.1 and non-detectable specific signal in the brain [2]. The improvement is attributed to the balanced lipophilicity (clogP = 2.9) and reduced P-glycoprotein recognition conferred by the 3-chloro-4-methoxyphenyl group.

CNS penetration PET imaging Brain exposure

High-Value Application Scenarios for 5-(3-Chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole Based on Quantitative Evidence


GSK-3β-Targeted CNS PET Tracer Development Programs

The compound serves as the optimal late-stage diversification intermediate for synthesizing novel GSK-3β PET imaging agents. The 3-chloro-4-methoxyphenyl motif, pre-installed at the oxazole 5-position, eliminates the need for challenging late-stage aryl functionalization and guarantees the pharmacophore required for sub-nanomolar potency and >90% kinome selectivity [1]. The chloromethyl handle allows straightforward coupling with diverse amine-containing linkers or prosthetic groups for radiolabeling, while the demonstrated 8-fold brain exposure advantage versus the 5-phenyl series supports prioritization for all CNS GSK-3 imaging programs .

Parallel Synthesis of GSK-3 Inhibitor Libraries for Neurodegenerative Disease

In medicinal chemistry efforts targeting tauopathies and Alzheimer's disease, this compound provides the critical 5-aryl pharmacophore pre-assembled, enabling rapid generation of focused 2-aminomethyl-oxazole libraries via nucleophilic substitution at the chloromethyl position. Synthetic efficiency data from the 2-chloromethyl-oxazole class demonstrate >95% conversion under mild conditions with <5% hydrolysis, facilitating 96-well plate formats without intermediate purification [2]. The demonstrated kinome selectivity of the derived scaffold reduces the need for extensive counter-screening during hit-to-lead phases.

Selective Chemical Probe Development for GSK-3 Isoforms

The compound is uniquely suited for developing bifunctional degraders (PROTACs) or covalent probes targeting GSK-3α/β because the 3-chloro-4-methoxyphenyl group provides the basis for isoform selectivity (IC50 of 10.0 nM for GSK-3α and 9.0 nM for GSK-3β in mobility shift assays) . The chloromethyl group can be elaborated to install linker attachment points without perturbing the critical 5-aryl pharmacophore, preserving the >476-fold potency advantage over simple phenyl analogues [1].

Oxazole-Based Fragment and Scaffold-Hopping Collections

For organizations maintaining proprietary fragment or building-block libraries, this compound represents a strategically differentiated addition because it combines the reactivity of a chloromethyl handle with a pre-validated drug-like aryl substituent directly linked to a clinically relevant target class. Unlike generic 2-(chloromethyl)oxazole or 2-(chloromethyl)-5-phenyloxazole, this compound enables direct access to biologically annotated chemical space, reducing the synthetic cycle time from target validation to hit identification by an estimated 4–6 weeks [2].

Quote Request

Request a Quote for 5-(3-Chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.